molecular formula CH6ClN3O B565325 Semicarbazide-13C,15N2 Hydrochloride CAS No. 1173020-16-0

Semicarbazide-13C,15N2 Hydrochloride

Cat. No.: B565325
CAS No.: 1173020-16-0
M. Wt: 114.508
InChI Key: XHQYBDSXTDXSHY-XRNBZBNOSA-N
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Description

Semicarbazide-13C,15N2 Hydrochloride is an isotopically labeled compound, primarily used as an analytical standard. It is a derivative of semicarbazide hydrochloride, where the carbon and nitrogen atoms are isotopically labeled with 13C and 15N, respectively. This compound is often utilized in scientific research for its unique properties and applications, particularly in the fields of chemistry, biology, and medicine .

Scientific Research Applications

Semicarbazide-13C,15N2 Hydrochloride is widely used in scientific research due to its isotopic labeling. In chemistry, it serves as an internal standard for the determination of semicarbazide in various samples, including aquaculture products and honey, using chromatography techniques . In biology and medicine, it is used to study the metabolism of nitrofuran antibiotics, as it is a metabolite of these compounds. Additionally, it has applications in food safety testing, where it helps in the detection of veterinary drug residues .

Safety and Hazards

In case of fire, hazardous decomposition products such as carbon oxides (CO, CO2), nitrogen oxides (NOx), and hydrogen chloride gas may be produced .

Preparation Methods

The preparation of Semicarbazide-13C,15N2 Hydrochloride involves several steps. Initially, urea labeled with 15N is mixed with sodium hypochlorite (NaClO) and sodium hydroxide (NaOH). This mixture is catalyzed and filtered to collect the liquid supernatant, which is then distilled under reduced pressure to obtain a 15N2-N2H4.H2O solution. This solution is subsequently reacted with urea labeled with 13C and 15N. The reaction mixture is concentrated and dehydrated, and the pH value is adjusted. After further concentration to remove ionized water, recrystallization is conducted to obtain this compound .

Chemical Reactions Analysis

Semicarbazide-13C,15N2 Hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) and reducing agents such as sodium borohydride (NaBH4). The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation reactions may yield urea derivatives, while reduction reactions can produce hydrazine derivatives .

Mechanism of Action

The mechanism of action of Semicarbazide-13C,15N2 Hydrochloride involves its interaction with cytosine residues in RNA and deoxycytosine residues in DNA. It binds to these nucleosides, potentially affecting the function and stability of the nucleic acids. This binding can lead to various biological effects, including antiviral, anti-infective, and antitumor activities .

Comparison with Similar Compounds

Semicarbazide-13C,15N2 Hydrochloride is unique due to its isotopic labeling, which distinguishes it from other semicarbazide derivatives. Similar compounds include Semicarbazide Hydrochloride (unlabeled), Hydrazine-1,2-15N2-carboxamide-13C, and other isotopically labeled semicarbazide derivatives. The isotopic labeling enhances its utility in analytical and research applications, providing more accurate and reliable data compared to its unlabeled counterparts .

Properties

IUPAC Name

(15N)azanyl(13C)urea;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH5N3O.ClH/c2-1(5)4-3;/h3H2,(H3,2,4,5);1H/i1+1,3+1,4+1;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHQYBDSXTDXSHY-XRNBZBNOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(N)NN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13C](=O)(N)[15NH][15NH2].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH6ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

114.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1173020-16-0
Record name 1173020-16-0
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Semicarbazide-13C,15N2 Hydrochloride
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Semicarbazide-13C,15N2 Hydrochloride
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Semicarbazide-13C,15N2 Hydrochloride
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Reactant of Route 6
Semicarbazide-13C,15N2 Hydrochloride

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